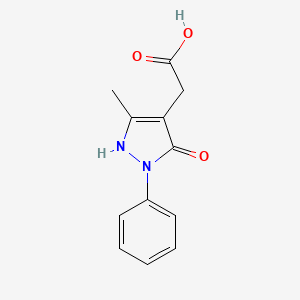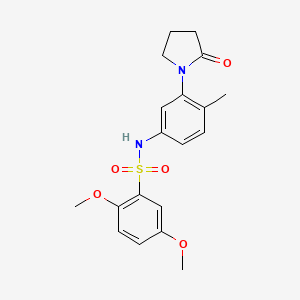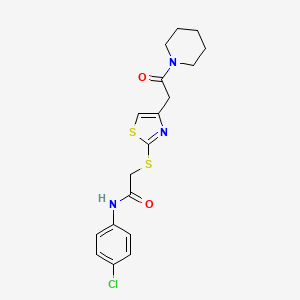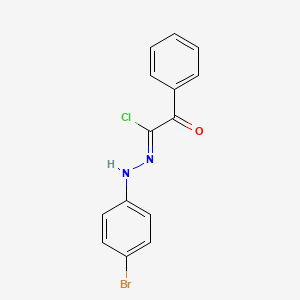
(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid” is a chemical compound with the linear formula C12H12O2N2 . It’s also known as 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone . This product is discontinued and Sigma-Aldrich does not collect analytical data for this product .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel ligand, 1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl) octadecan-1-one (HMPPO) was synthesized by the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The synthesis involved heating the mixture at 80 °C for 1 hour and refluxing in ethanol for 5 hours .
Molecular Structure Analysis
The molecular structure of similar compounds has been identified by X-ray diffraction . For example, a compound with the formula C20H18N6O, Mr = 358.40, crystallizes in the triclinic space group P - 1 with unit cell parameters a = 10.303 (6), b = 12.489 (7), c = 15.305 (9) Å, α = 108.489 (12), β = 101.920 (11), γ = 96.971 (13)°, V = 1790.0 (17) Å 3, Z = 4, Dx = 1.330 mg/cm 3 .
Chemical Reactions Analysis
Pyrazolone derivatives have been reported to exhibit various chemical reactivities towards nucleophilic and electrophilic reagents . These include alkylation, acylation, condensation, catalyzed diazo coupling, oxidation, heteroarylation, phosphorylation, stereoselective alkenylation, enantioselective alkylation, addition, and complexation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the solubility data showed that HMPPO was hydrophobic . Spectroscopic analysis showed that HMPPO existed in the enol form .
Applications De Recherche Scientifique
Structural and Spectral Investigations
- Structural Analysis: Research on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focuses on their structural and spectral properties. Techniques like NMR, FT-IR, and X-ray diffraction are employed for detailed characterization (Viveka et al., 2016).
Synthetic Methodologies
- Synthesis Approaches: The synthesis of various pyrazole derivatives, involving multi-component reactions and the development of novel synthesis methods, is a key area of research. These methods emphasize ease of handling and good yields (Bade & Vedula, 2015).
Biological and Pharmacological Studies
- Antimicrobial Evaluation: Some derivatives of pyrazole have been synthesized and evaluated for their antimicrobial activities, showing promising results against a range of microorganisms (Naik et al., 2013).
Materials Science Applications
- Corrosion Inhibition: Pyrazoline derivatives have been studied for their potential as corrosion inhibitors in materials science. Their effectiveness in protecting metals like mild steel in acidic environments has been a focus, combining experimental and theoretical approaches (Lgaz et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes like elovl6 . ELOVL6 is an enzyme involved in the elongation of fatty acids, playing a crucial role in lipid metabolism.
Biochemical Pathways
The compound likely affects the fatty acid biosynthesis pathway due to its potential inhibition of ELOVL6 . This could lead to changes in the composition of cellular lipids, impacting various cellular functions and signaling pathways.
Pharmacokinetics
Similar compounds have been used in drug therapy, suggesting they have suitable pharmacokinetic properties for medicinal use .
Result of Action
The result of the compound’s action would likely be a change in the lipid composition of the cells due to the inhibition of fatty acid elongation . This could have various effects on cellular function, depending on the specific roles of these lipids in the cell.
Propriétés
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZCVUCORZBGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)
![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)
![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)

![N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2896612.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)



![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)